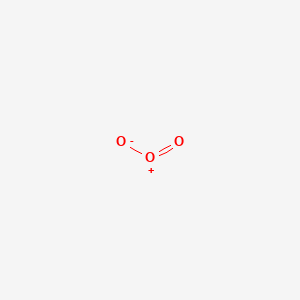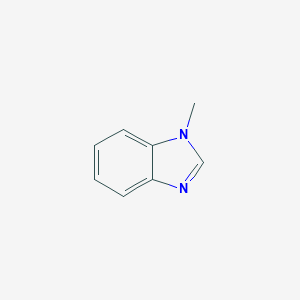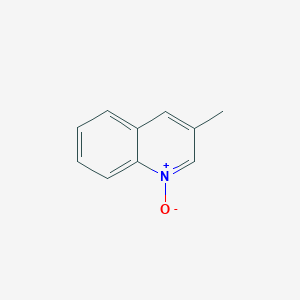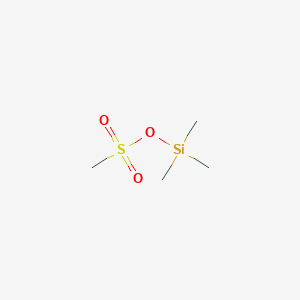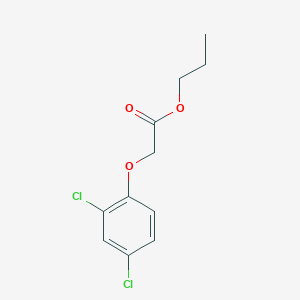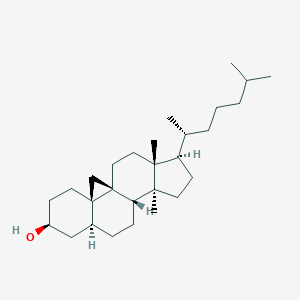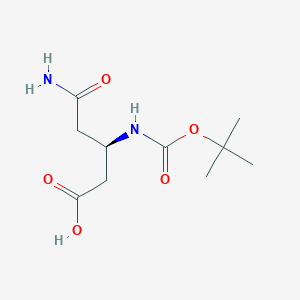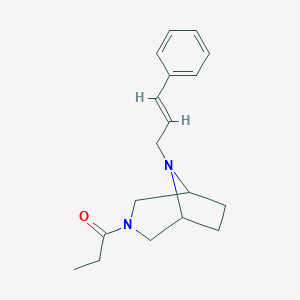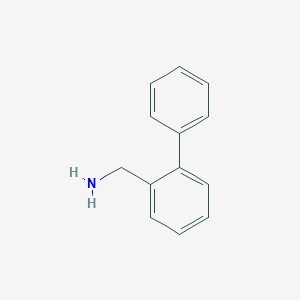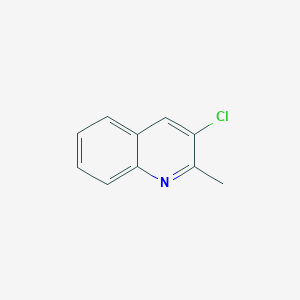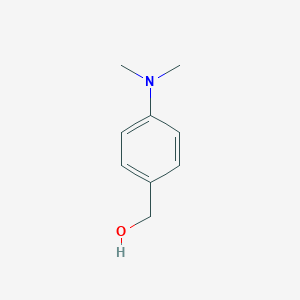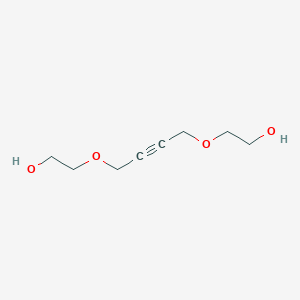
1,4-Bis(2-hydroxyethoxy)-2-butyne
描述
1,4-Bis(2-hydroxyethoxy)-2-butyne is an organic compound with the molecular formula C₁₀H₁₄O₄. It is a symmetrical diol with two hydroxyethoxy groups attached to a butyne backbone. This compound is known for its versatility in various chemical reactions and applications, particularly in polymer chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2-hydroxyethoxy)-2-butyne can be synthesized through the reaction of hydroquinone with ethylene oxide under basic conditions. The reaction typically involves the use of a solvent such as dimethylacetamide (DMAc) and a catalyst like sodium carbonate. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{CH}_2\text{OHCH}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_2\text{OH})_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
1,4-Bis(2-hydroxyethoxy)-2-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
1,4-Bis(2-hydroxyethoxy)-2-butyne has a wide range of applications in scientific research:
Chemistry: It serves as a monomer in the synthesis of various polymers, including polyesters and polyurethanes.
Biology: The compound’s antioxidant properties have been investigated for potential roles in mitigating oxidative stress in various cell lines.
Medicine: Research is ongoing to explore its efficacy and safety in therapeutic applications, particularly in reducing oxidative damage.
Industry: It is used as a plasticizer in some polymers, improving their flexibility and workability.
作用机制
The mechanism of action of 1,4-Bis(2-hydroxyethoxy)-2-butyne involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can form hydrogen bonds, making the compound a good solvent for polar and non-polar substances. In biological systems, its antioxidant properties help mitigate oxidative stress by neutralizing free radicals.
相似化合物的比较
Similar Compounds
1,4-Bis(2-hydroxyethoxy)benzene: Similar in structure but with a benzene ring instead of a butyne backbone.
1,4-Bis(2-hydroxypropoxy)benzene: Another similar compound with propoxy groups instead of hydroxyethoxy groups.
Uniqueness
1,4-Bis(2-hydroxyethoxy)-2-butyne is unique due to its butyne backbone, which imparts different chemical properties compared to its benzene analogs. This structural difference affects its reactivity and the types of polymers it can form, making it suitable for specific applications in polymer chemistry and material science .
属性
IUPAC Name |
2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAWTPMDMPUGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC#CCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041918 | |
| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1606-85-5, 32167-31-0 | |
| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyethylated 2-butyne-1,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32167-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1606-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(2-hydroxyethoxy)-2-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oligomerisation products of but-2-yne-1,4-diol and ethylene oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-but-2-ynylenedioxydiethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(2-HYDROXYETHOXY)-2-BUTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TT85143CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1,4-Bis(2-hydroxyethoxy)-2-butyne in material science?
A1: this compound is a versatile building block for synthesizing polymers. For instance, it can react with trimesoyl chloride to create multicyclic poly(ether esters). [] These multicycles, depending on their structure, can exhibit unique properties like cryptand behavior, enabling them to dissolve alkali metal salts in organic solvents. []
Q2: How does the structure of this compound contribute to its use in nickel plating?
A2: In nickel plating, this compound functions as a secondary brightener. [] While the exact mechanism is not fully elucidated in the provided research, it's likely that its structure, containing both a butyne group and two hydroxyethoxy groups, allows it to interact with the nickel surface and influence the deposition process, leading to brighter and more desirable nickel coatings.
Q3: Can you elaborate on the analytical techniques used to quantify this compound in complex mixtures?
A3: One effective method for quantifying this compound, particularly in the context of nickel plating baths, is High Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and an Evaporative Light Scattering Detector (ELSD) (HPLC-DAD-ELSD). [] This method offers several advantages:
- Simultaneous determination: It allows for the quantification of multiple brighteners, including this compound, within a single analysis. []
- High accuracy and precision: The method demonstrates good reproducibility and minimal interference from other components in the plating bath. []
- Fast analysis: The analysis time is relatively short, typically less than 15 minutes. []
Q4: How does this compound contribute to the properties of polysiloxane-based surfactants?
A4: this compound can be used to modify polysiloxanes, leading to the creation of amphiphilic surfactants. [] The hydrophilic hydroxyethoxy groups of the molecule contribute to the water solubility of the modified polysiloxane. [] This modification allows the polysiloxanes to exhibit surface activity, reduce surface tension, and self-assemble into aggregates in aqueous solutions. [] These properties are valuable in various applications, such as detergency, emulsification, and coating formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



